molecular formula C10H12O2 B083569 Methyl 2,5-dimethylbenzoate CAS No. 13730-55-7

Methyl 2,5-dimethylbenzoate

Cat. No. B083569
CAS RN: 13730-55-7
M. Wt: 164.2 g/mol
InChI Key: YILVOENZHZWHHK-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethylbenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These are esters of benzoic acid. This compound is characterized by its molecular structure, which includes a benzoate ester functional group and methyl groups at the 2 and 5 positions on the benzene ring.

Synthesis Analysis

Synthesis of compounds structurally related to Methyl 2,5-dimethylbenzoate can involve various chemical reactions, starting from different precursors. For example, a related compound, Methyl 3,5-dimethylbenzoate, has been synthesized and its crystal structure analyzed, revealing a layered arrangement of C—H⋯O=C bonded molecules, indicative of the potential synthesis routes and crystalline nature of similar methyl dimethylbenzoates (Ebersbach, Seichter, & Mazik, 2022).

Molecular Structure Analysis

The molecular structure of compounds like Methyl 2,5-dimethylbenzoate is crucial for understanding their chemical behavior and properties. For instance, the analysis of related structures shows that the presence of substituents on the benzene ring can influence the formation of molecular dimers and the overall molecular association in crystals, creating layered or three-dimensional networks through hydrogen bonding and other intermolecular interactions (Ebersbach, Seichter, & Mazik, 2022).

Scientific Research Applications

. It seems to be used in research, possibly in fields like analytical chemistry , but the exact applications and details you’re asking for aren’t readily available.

  • Preparation of Antimalarial Agents : Methyl 3,5-dimethylbenzoate, a similar compound, has been used in the preparation of four carbon isostere related to highly active 4-pyridinemethanols, which were subsequently evaluated for their antimalarial activity .

  • Synthesis of Indoxamycin B : Methyl 3,5-dimethylbenzoate may also be used in the total synthesis of (±)-indoxamycin B .

  • Metabolite of Pseudocumene : 2,5-Dimethylbenzoic acid, a related compound, is a metabolite of pseudocumene (1,2,4-trimethylbenzene) .

  • Synthesis of Paracyclophane Derivatives : 2,5-Dimethylbenzoic acid was used in the synthesis of new derivatives of [2 4 ]paracyclophane .

  • General Laboratory Use : Methyl 2,5-dimethylbenzoate is available for purchase from scientific supply companies, suggesting it may be used in various laboratory applications .

  • Preparation of Antimalarial Agents : Methyl 3,5-dimethylbenzoate, a similar compound, has been used in the preparation of four carbon isostere related to highly active 4-pyridinemethanols, which were subsequently evaluated for their antimalarial activity .

  • Synthesis of Indoxamycin B : Methyl 3,5-dimethylbenzoate may also be used in the total synthesis of (±)-indoxamycin B .

  • Metabolite of Pseudocumene : 2,5-Dimethylbenzoic acid, a related compound, is a metabolite of pseudocumene (1,2,4-trimethylbenzene) .

  • Synthesis of Paracyclophane Derivatives : 2,5-Dimethylbenzoic acid was used in the synthesis of new derivatives of [2 4 ]paracyclophane .

  • General Laboratory Use : Methyl 2,5-dimethylbenzoate is available for purchase from scientific supply companies, suggesting it may be used in various laboratory applications .

Safety And Hazards

While specific safety and hazard data for Methyl 2,5-dimethylbenzoate is not available, general safety measures for handling similar organic compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

methyl 2,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-5-8(2)9(6-7)10(11)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILVOENZHZWHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297837
Record name Methyl 2,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-dimethylbenzoate

CAS RN

13730-55-7
Record name Methyl 2,5-dimethylbenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a suspension of 75 g (499 mmol) 2,5-dimethylbenzoic acid, 103 g (748 mmol) potassium carbonate in 500 mL of DMF was added dropwise 77.9 g (549 mmol) of iodomethane with stirring at ambient temperature. After addition, the suspension was stirred for additional 5 hours. The reaction mixture was then poured into water and extracted with ethyl acetate. The organic layer was washed with water and brine and dried over anhydrous sodium sulfate. All solids were removed by filtration and the filtrate was concentrated to 80 g of colorless oil as product in 97.6% yield. 1H NMR (CDCl3) (300 MHz) δ 2.7 (s, 3H), 2.8 (s, 3H), 3.95 (s, 3H), 7.45 (s 1H), 7.51 (d, 3JHCCH=7.9 Hz, 1H), 7.42 (d, 3JHCCH=7.9 Hz, 1H)
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
77.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In methanol (30 ml), 2,5-dimethylbenzoic acid (1.772 g) was dissolved. The reaction solution was added with concentrated sulfuric acid (0.7 ml) and the whole was refluxed under heating for 17 hours. After having been cooled to room temperature, the reaction solution was concentrated under reduced pressure. The resultant residue was added with a saturated aqueous sodium hydrogen carbonate solution to make the pH thereof to 9, followed by extraction with chloroform. The organic layer was washed with a saturated saline solution and dried with anhydrous sodium sulfate. After a drying agent was filtrated out, the filtrate was concentrated under reduced pressure. The resultant residue was purified through silica gel column chromatography (hexane/ethyl acetate), thereby obtaining the subject compound (1.9353 g) as a pale-yellow oily substance.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
1.772 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A colorless, homogeneous solution of 2,5-dimethylbenzoic acid (6.3264 g, 42.1 mmol) and 4 N HCl/1,4-dioxane (11.58 mL, 46.3 mmol) was refluxed under nitrogen. After 2.5 hr, the reaction was cooled to room temperature and concentrated in vacuo. The residue was dissolved in EtOAc (100 mL) and washed with water (40 mL), 1N aq. NaOH (40 mL), water (40 mL) and brine (40 mL), successively. The organic solution was dried over MgSO4 and concentrated in vacuo to give the desired product (5.934 g, 34.7 mmol, 82% yield) as a colorless oil.
Quantity
6.3264 g
Type
reactant
Reaction Step One
Quantity
11.58 mL
Type
reactant
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
G Hallas, JD Hepworth, DA Ibbitson… - Journal of the Chemical …, 1975 - pubs.rsc.org
Apparent dipole moments in benzene of 1,3-bistrifluoromethylbenzene and of the methyl esters of 2,4-dimethyl-,2,5-dimethyl-, 3,5-dimethyl-, 2,4-bistrifluoromethyl-, 2,5-bistrifluoromethyl-…
Number of citations: 1 pubs.rsc.org
N Tamaoki, S Shimada - Acta Chemica Scandinavia, 1997 - actachemscand.org
We now report the synthesis of a rotaxane amino acid, where Fmoc-protected amino and methoxycarbonyl groups are substituted on axle and ring parts of rotaxane, respectively. By …
Number of citations: 0 actachemscand.org
GB Hammond - 1979 - open.library.ubc.ca
Since a report that the complex of TTF. TCNQ showed novel solid state properties including high room temperature conductivity, there has been considerable interest in the study of …
Number of citations: 4 open.library.ubc.ca
JM Fraile, JI García, MA Gómez… - European Journal of …, 2001 - Wiley Online Library
Silica‐supported Lewis acids are good catalysts for Diels−Alder reactions between furan and acrylonitrile and methyl acrylate at room temperature. When 2,5‐dimethylfuran is used as …
AGS Hoegberg - The Journal of organic chemistry, 1980 - ACS Publications
The formation of crystalline, high-melting products by the acid-catalyzed condensation of resorcinol with acet-aldehyde1 23" 7 8or higher aliphatic aldehydes5, 6 or by the re-action of …
Number of citations: 480 pubs.acs.org
G Hallas, KN Paskins, DR Waring… - Journal of the …, 1977 - pubs.rsc.org
Spectral changes caused by the simultaneous crowding effects of o,m-dimethyl groups in Crystal Violet, Malachite Green, and Michler's Hydrol Blue are described and discussed in …
Number of citations: 14 pubs.rsc.org
JJ Kim, KS Kim, S Baek, HC Kim… - Journal of Polymer …, 2002 - Wiley Online Library
Poly(p‐divinylene phenylene) derivatives bearing fluorene and carbazole units in the main chain and 5‐phenyl‐1,3,4‐oxadiazole moieties as side groups were prepared by the …
Number of citations: 36 onlinelibrary.wiley.com
JM MALLAN - 1964 - search.proquest.com
I. STUDY OF THE LITHIUM AMINE REDUCTION OF £3-PHENYLETHANOL II. CARBONATION OF METHYL SUBSTITUTED BENZYL GRIGNARD REAGENTS III. Page 1 I. STUDY OF …
Number of citations: 3 search.proquest.com
Rabus, Wilkes, Schramm, Harms… - Environmental …, 1999 - Wiley Online Library
Denitrifying bacteria were enriched from freshwater sediment with added nitrate as electron acceptor and crude oil as the only source of organic substrates. The enrichment cultures …
P Haug, HK Schnoes, AL Burlingame - Chemical Geology, 1971 - Elsevier
A study of solvent extractable acidic constituents of oil shale from the Colorado Green River Formation (ca. 50·10 6 years) is presented. Identification of individual components is based …
Number of citations: 22 www.sciencedirect.com

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